tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Description
tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate (CAS: 885271-67-0) is a bicyclic tertiary amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its structure features a [4.2.0] bicyclic framework with two nitrogen atoms at positions 3 and 7, along with 5,5-dimethyl substituents on the bridgehead carbons. This compound is primarily utilized as a building block in pharmaceutical synthesis, particularly for developing constrained amines or heterocyclic scaffolds in drug candidates. Its Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes .
Properties
IUPAC Name |
tert-butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFGTUJMJRBKRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres, specific temperature ranges, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemical Properties and Synonyms
- CAS No. 1251021-71-2
- Molecular Formula:
- Molecular Weight: 240.34
- Synonyms: This compound is also known as tert-butyl cis-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate and 3,7-Diazabicyclo[4.2.0]octane-3-carboxylic acid, 5,5-dimethyl-, 1,1-dimethylethyl ester, (1R,6R)-rel- .
Scientific Research Applications
While specific applications for tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate are not extensively documented in the search results, the presence of diazabicyclo and related structures suggests potential uses in:
- Organic Synthesis: It can serve as a building block for creating novel spirocyclic compounds.
- Medicinal Chemistry: Its reactivity may be useful in synthesizing pharmaceutical compounds.
- Catalysis: Compounds with similar structures may find applications in catalysis.
Related Compounds and Their Applications
Other diazabicyclo compounds have shown promising biological activities:
- Antimicrobial Activity: Derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, demonstrating potential as antimicrobial agents.
- Anticancer Activity: Some diazaspiro compounds induce apoptosis in cancer cell lines, indicating cytotoxic effects against prostate cancer cells.
- Beta-Lactamase Inhibitors: Certain 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides are known as inhibitors of β-lactamase, enhancing the effectiveness of β-lactam antibiotics in treating bacterial infections .
Mechanism of Action
The mechanism of action of tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with specific molecular targets. The diazabicyclo structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous bicyclic tertiary amine derivatives, focusing on structural features, physicochemical properties, and applications:
Key Differences and Implications:
Bicyclo System and Ring Strain :
- The [4.2.0] system in the target compound provides a larger ring system compared to [3.2.1] or [1.1.1] analogs, reducing ring strain and enhancing conformational stability. This makes it preferable for synthesizing rigid scaffolds in drug design .
- The [1.1.1] system (CAS: 201162-53-0) exhibits significant strain, limiting its stability but enabling unique reactivity in click chemistry applications .
Substituent Effects: The 5,5-dimethyl groups in the target compound introduce steric hindrance, which may slow reaction kinetics but improve selectivity in coupling reactions. In contrast, non-methylated analogs (e.g., 149771-44-8) are more reactive but less selective .
Physicochemical Properties: The target compound’s solubility in polar solvents (e.g., DMSO) is superior to [3.2.1] analogs due to its Boc group and dimethyl substituents, facilitating its use in solution-phase synthesis .
Applications in Drug Discovery :
- The [4.2.0] system is increasingly favored in peptide mimetics and kinase inhibitor design, whereas [3.2.1] analogs (e.g., 149771-44-8) dominate neurotransmitter receptor modulators .
Research Findings and Market Data
- Synthetic Utility : The target compound (CAS: 885271-67-0) is priced at approximately ¥3,700 per 250 mg, reflecting its niche application and complex synthesis compared to simpler bicyclic amines .
- Stability Studies: Boc-protected [4.2.0] derivatives demonstrate superior thermal stability over non-Boc analogs, with decomposition temperatures exceeding 150°C .
- Competitive Landscape : PharmaBlock Sciences and Shanghai Ye Yuan Biotech are key suppliers, emphasizing the compound’s role in high-value pharmaceutical intermediates .
Q & A
Q. What are the key synthetic steps for tert-butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate?
- Methodological Answer : The synthesis involves three critical steps:
Bicyclic Core Formation : Cyclization of precursor amines under strong bases (e.g., LDA) to establish the diazabicyclo[4.2.0]octane scaffold.
tert-Butyl Group Introduction : Use of Boc (tert-butoxycarbonyl) protecting groups via carbamate formation under anhydrous conditions.
Substituent Attachment : Alkylation or coupling reactions (e.g., SN2 or Pd-catalyzed cross-coupling) to introduce the 5,5-dimethyl groups.
Reaction conditions typically require inert atmospheres (N₂/Ar), controlled temperatures (0°C to reflux), and catalysts (e.g., chiral catalysts for stereochemical control). Monitor progress via TLC or LC-MS .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretch from the tert-butyl carbamate).
- X-ray Crystallography : Resolve stereochemistry for chiral centers .
Q. What are common side reactions during synthesis, and how can they be mitigated?
- Methodological Answer : Common side reactions include:
- Oxidation of Amines : Use antioxidants (e.g., BHT) or inert atmospheres.
- Hydrolysis of Carbamate : Avoid aqueous conditions; employ anhydrous solvents (e.g., THF, DCM).
- Racemization : Use low temperatures and chiral auxiliaries.
Monitor via TLC or HPLC to detect impurities early .
Q. What purification techniques are effective for this compound?
- Methodological Answer :
- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization : Use solvent pairs (e.g., ethanol/water) for high-purity crystals.
- HPLC : For enantiomeric separation if chiral impurities persist .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived catalysts) for asymmetric induction.
- Computational Modeling : Quantum chemical calculations (DFT) to predict transition states and optimize reaction pathways.
- Chiral HPLC : Post-synthesis analysis to verify enantiomeric excess (ee).
Example: highlights ICReDD’s approach combining computational and experimental methods for stereochemical precision .
Q. How can reaction yields be optimized using statistical experimental design?
- Methodological Answer : Apply Design of Experiments (DoE) :
- Factor Screening : Vary parameters (temperature, solvent, catalyst loading) using fractional factorial designs.
- Response Surface Methodology (RSM) : Optimize interactions between critical variables.
- Validation : Confirm predicted yields via small-scale replicates.
emphasizes DoE’s role in minimizing experimental runs while maximizing data quality .
Q. How to resolve contradictions in reaction outcome data (e.g., inconsistent yields)?
- Methodological Answer :
- Root-Cause Analysis : Use LC-MS or NMR to identify side products or degradation pathways.
- Statistical Correlation : Apply multivariate analysis (e.g., PCA) to link process variables (e.g., solvent purity, moisture levels) with outcomes.
- Cross-Validation : Replicate reactions under controlled conditions (e.g., glovebox for air-sensitive steps) .
Q. What computational tools are suitable for predicting the compound’s reactivity or biological activity?
- Methodological Answer :
- Reactivity Prediction : Density Functional Theory (DFT) to model reaction mechanisms (e.g., transition states for cyclization).
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes).
- Machine Learning : Train models on existing datasets to predict novel derivatives’ activities.
and highlight ICReDD’s integration of computational and experimental workflows .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
Functional Group Variation : Synthesize analogs with modified substituents (e.g., replacing methyl with ethyl).
Bioisosteric Replacement : Substitute bicyclic cores with analogous scaffolds (e.g., diazabicyclo[3.2.1]octane).
In Vitro Screening : Test derivatives in enzyme inhibition assays (e.g., kinase or protease assays) to correlate structure with activity.
and suggest leveraging analogous systems for SAR insights .
Q. What strategies ensure safe handling of air-sensitive intermediates?
- Methodological Answer :
- Schlenk Techniques : Transfer reagents under inert gas (N₂/Ar).
- Dry Solvents : Use molecular sieves or distillation for anhydrous conditions.
- Storage : Seal intermediates in flame-dried glassware under refrigeration (-20°C).
specifies storage at 2–8°C in airtight containers to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
